molecular formula C16H21N3O3S B2726701 N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-95-3

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2726701
CAS No.: 1396632-95-3
M. Wt: 335.42
InChI Key: LMTNNLLXNOTKEN-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic carboxamide derivative featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen) and a 4-morpholinophenyl substituent. This compound’s core structure and substituents suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-15-5-10-23-11-14(18-15)16(21)17-12-1-3-13(4-2-12)19-6-8-22-9-7-19/h1-4,14H,5-11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTNNLLXNOTKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-morpholinophenylamine with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Core Structure Substituent Variation Inferred Properties/Bioactivity Reference
N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide 1,4-Thiazepane carboxamide 4-Morpholinophenyl High polarity, potential CNS activity
N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide 1,4-Thiazepane carboxamide 4-Isopropylphenyl Lower solubility, hydrophobic interactions
N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl) benzamide Benzamide 4-Morpholinophenyl + pyrazole Toxic biogenic amine (reported)
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Pyrazole-carboxamide 3-Oxomorpholino + methylthio group Antimalarial activity (reported)
Key Observations:

This could influence target selectivity . The pyrazole-carboxamide derivatives (e.g., from ) exhibit confirmed antimalarial activity, suggesting that the carboxamide moiety and nitrogen-rich heterocycles are pharmacologically relevant .

Substituent Effects: Morpholinophenyl vs. Isopropylphenyl: The morpholine group’s polarity likely enhances aqueous solubility compared to the hydrophobic isopropyl group. This could improve pharmacokinetic profiles in drug design . 3-Oxomorpholino vs.

Antimalarial pyrazole-carboxamides () suggest that similar compounds, including the target, may be optimized for antiparasitic activity through structural tuning .

Physicochemical Properties (Theoretical)

Property Target Compound N-(4-isopropylphenyl) Analog
Molecular Weight (g/mol) ~365.4 ~336.4
LogP (Predicted) ~1.2 (moderate polarity) ~2.8 (higher lipophilicity)
Solubility High (aqueous) Moderate (organic solvents)

Note: Values are estimated based on structural features and substituent contributions.

Biological Activity

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, including synthesis methods, biological evaluations, and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound consists of a morpholine ring attached to a phenyl group, linked to a thiazepane ring with a carboxamide functional group. The synthesis typically involves multi-step reactions, starting with 4-morpholinophenylamine and a thiazepane derivative. Common solvents for these reactions include tetrahydrofuran (THF), often using triethylamine as a base to facilitate the formation of the desired product.

Synthetic Route Overview

StepDescription
1Preparation of intermediate compounds from 4-morpholinophenylamine.
2Reaction with thiazepane derivatives under controlled conditions.
3Purification and characterization of the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound has been evaluated for its effects on various cell lines and biological pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays:

  • Cell Viability Assays : The compound showed IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and others.
  • Mechanistic Studies : Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, including eEF2K (eukaryotic elongation factor 2 kinase), which is implicated in tumor growth regulation .

Case Studies

Case Study 1: Efficacy Against Triple-Negative Breast Cancer

A study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Evaluation

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with structurally related compounds to evaluate its unique properties:

CompoundStructureBiological Activity
N-(4-morpholinophenyl)-1,3-thiazepane-2-carboxamideSimilar backboneModerate anticancer activity
N-(4-morpholinophenyl)-5-oxo-1,3-thiazepane-2-carboxamideAltered position of oxo groupLower antimicrobial activity

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